molecular formula C14H10Cl2N2O3S B2610549 (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine CAS No. 383147-56-6

(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine

Cat. No. B2610549
CAS RN: 383147-56-6
M. Wt: 357.21
InChI Key: PGCDZVAKTLIVIC-CAOOACKPSA-N
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Description

The compound “(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine” is a complex organic molecule. It has a molecular weight of 357.22 and its IUPAC name is 2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzaldehyde O-methyloxime .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, methoxyamine, a component of the compound, can be prepared via O-alkylation of hydroxylamine derivatives . It can also be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the nitro group is electron-withdrawing and can participate in electrophilic aromatic substitution reactions . The methoxyamine group can undergo reactions typical of amines, such as condensation with ketones and aldehydes to give imines .


Physical And Chemical Properties Analysis

The compound is a solid substance . Its physical and chemical properties would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of the nitro group could make the compound more reactive towards electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of various heterocyclic compounds and functionalized cyclopentenediones, showcasing its utility in creating novel organic molecules with potential applications in drug development and material sciences. For instance, the synthesis of differently functionalized cyclopentenediones explores the reactivity of related compounds under mild conditions, yielding products with significant yields. Such processes underline the compound's role in facilitating chemical transformations that are crucial for medicinal chemistry and material science research (Egorov et al., 2019).

Photophysical Studies

Compounds structurally similar to (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine are studied for their photophysical properties, particularly their ability to undergo base-induced chemiluminescence. Such studies are significant in developing new materials for sensing, imaging, and light-emitting devices. The research on sulfanyl-substituted bicyclic dioxetanes, for example, provides insights into the mechanisms of chemiluminescence, a property that could be harnessed for biological imaging applications (Watanabe et al., 2010).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural motifs present in (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine are crucial for the synthesis of pharmacologically active compounds. For instance, the synthesis of Entacapone, a well-known COMT inhibitor used in Parkinson's disease treatment, relies on similar chemical transformations. This highlights the compound's relevance in synthesizing therapeutic agents and understanding their structure-activity relationships (Harisha et al., 2015).

Material Science Applications

In material science, the compound's derivatives are explored for their potential in creating new materials with desirable properties, such as high refractive indices, small birefringence, and good thermomechanical stabilities. Such materials are crucial for applications in optics, electronics, and nanotechnology. For example, the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with similar structural features, demonstrates the compound's utility in developing materials with advanced optical properties (Tapaswi et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on this compound could involve exploring its potential medicinal uses, given the known activity of methoxyamine . Additionally, further studies could investigate its reactivity and potential applications in organic synthesis.

properties

IUPAC Name

(E)-1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-13(9)22-14-11(15)3-2-4-12(14)16/h2-8H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCDZVAKTLIVIC-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime

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